molecular formula C12H8ClNOS B8392830 4-chloro-3-hydroxy-10H-phenothiazine

4-chloro-3-hydroxy-10H-phenothiazine

Cat. No. B8392830
M. Wt: 249.72 g/mol
InChI Key: AHNUXWJQMSLDIE-UHFFFAOYSA-N
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Patent
US04845083

Procedure details

A solution of Na2S2O4 (70 g) in water (500 ml) was added to a solution of 4-chloro-3H-phenothiazin-3-one (50 g) in DMF (1200 ml). The reaction mixture was stirred at room temperature for 3 hours and then poured in 5 liters of water. The resulting precipitate was then filtered to give the 4-chloro-3-hydroxy-10H-phenothiazine (95 %). m.p.: 110° C.
Quantity
70 g
Type
reactant
Reaction Step One
Name
4-chloro-3H-phenothiazin-3-one
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]S(S([O-])=O)=O.[Na+].[Na+].[Cl:9][C:10]1[C:11](=[O:24])[CH:12]=[CH:13][C:14]2[C:23]=1[S:22][C:21]1[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=1)[N:15]=2>O.CN(C=O)C>[Cl:9][C:10]1[C:23]2[S:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[NH:15][C:14]=2[CH:13]=[CH:12][C:11]=1[OH:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
4-chloro-3H-phenothiazin-3-one
Quantity
50 g
Type
reactant
Smiles
ClC=1C(C=CC2=NC3=CC=CC=C3SC12)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
1200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was then filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC=2NC3=CC=CC=C3SC12)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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